Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative featuring a chloro substituent at position 8, a methyl carboxylate ester at position 3, and a 4-[(1-(3-methoxyphenyl)ethyl)amino] side chain.
Properties
Molecular Formula |
C20H19ClN2O4 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
methyl 8-chloro-4-[1-(3-methoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-11(12-6-4-7-13(10-12)26-2)22-18-14-8-5-9-15(21)17(14)23-19(24)16(18)20(25)27-3/h4-11H,1-3H3,(H2,22,23,24) |
InChI Key |
QILDKGSJALPNIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of arylglyoxals, malono derivatives, and different 4-amino coumarins in ethanol under reflux conditions . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The exact mechanism of action of Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or activating certain enzymes or receptors. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s key structural elements—chloro, carboxylate ester, and amino-linked aryl substituents—are shared with several analogs. Differences in these groups significantly influence physicochemical properties and bioactivity.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to ; †Predicted from substituent contributions; ‡Estimated via analogy.
Key Observations:
Substituent Effects on logP: The indole-ethylamino group in increases hydrophobicity (logP = 3.09) compared to the target compound’s 3-methoxyphenethylamino group (estimated logP ~3.0). The methoxy group enhances solubility slightly due to polarity. Ethyl esters (e.g., ) marginally increase logP compared to methyl esters but may improve metabolic stability .
Hydrogen Bonding and Solubility: All analogs share a quinoline core with hydrogen bond donors/acceptors, critical for target binding. The butanoate derivative lacks amino and chloro groups, reducing polarity and logSw (aqueous solubility) compared to the target compound.
Pharmacological Implications
- Anti-inflammatory Activity: The thiophene-substituted quinoline in (8-Methyl-2-oxo-4-(thiophen-2-yl)-hexahydroquinoline-3-carbonitrile) exhibits anti-inflammatory properties, highlighting the role of heteroaromatic substituents. The target’s 3-methoxyphenyl group may similarly modulate cyclooxygenase (COX) or cytokine interactions .
- The target’s methyl ester may favor rapid clearance, suitable for acute applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
